N2-(Dimethylaminomethylidene)-7-deaza-2'-deoxyguanosine
Description
Background and Development History
The development of N2-(Dimethylaminomethylidene)-7-deaza-2'-deoxyguanosine emerged from extensive research into modified nucleosides designed to overcome limitations of natural deoxyribonucleotides in various applications. The compound represents part of a broader family of 7-deaza nucleoside analogs that were initially developed to address challenges in polymerase chain reaction amplification and DNA sequencing of guanine-cytosine rich sequences. The synthesis of 7-deaza-2'-deoxyguanosine was first reported in 1985 through glycosylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, with subsequent improvements in synthetic methodology involving deamination and demethylation routes.
The chemical modification involving the dimethylaminomethylidene protecting group at the N2 position was developed as part of phosphoramidite chemistry protocols for solid-phase oligonucleotide synthesis. This protecting group strategy enables selective chemical transformations while maintaining the integrity of the nucleoside during synthetic procedures. The development of this particular analog reflects ongoing efforts to create nucleoside derivatives with enhanced stability properties compared to their natural counterparts.
Research into 7-deaza nucleoside analogs gained momentum following observations that these compounds exhibit increased resistance to depurination reactions compared to natural purines. Matrix-assisted laser desorption mass spectrometry studies demonstrated that 7-deaza-guanosine and 7-deaza-adenosine derivatives show significantly increased stability compared to their 7-aza analogs under ionization conditions. These findings provided the foundation for developing this compound as a stable intermediate for various synthetic applications.
Structural Comparison with Natural Nucleosides
This compound differs from natural 2'-deoxyguanosine in two key structural modifications that significantly impact its chemical behavior and biological properties. The first modification involves replacement of the nitrogen atom at position 7 of the purine ring with a carbon atom, creating a 7-deazapurine system. The second modification involves protection of the exocyclic amino group at the N2 position with a dimethylaminomethylidene moiety.
The 7-deaza modification fundamentally alters the electronic properties of the nucleobase by eliminating a potential protonation site. Natural 2'-deoxyguanosine contains a nitrogen atom at position 7 that can undergo protonation under acidic conditions, leading to increased susceptibility to glycosidic bond cleavage. In contrast, the 7-deaza analog lacks this nitrogen atom, resulting in enhanced glycosidic bond stability and reduced propensity for depurination reactions.
| Structural Feature | Natural 2'-Deoxyguanosine | This compound |
|---|---|---|
| Position 7 of purine ring | Nitrogen atom | Carbon atom |
| N2 exocyclic amino group | Free amino group | Protected with dimethylaminomethylidene |
| Molecular formula | C10H13N5O4 | C14H19N5O4 |
| Molecular weight | 267.24 g/mol | 321.33 g/mol |
| Glycosidic bond stability | Moderate | Enhanced |
The dimethylaminomethylidene protecting group at the N2 position serves multiple functions in synthetic applications. This modification prevents unwanted side reactions during chemical synthesis while maintaining the potential for hydrogen bonding interactions essential for Watson-Crick base pairing. The protecting group can be selectively removed under appropriate conditions to regenerate the free amino group when required for specific applications.
Significance in Nucleic Acid Chemistry
This compound holds significant importance in nucleic acid chemistry due to its enhanced stability properties and compatibility with various synthetic methodologies. The compound represents a valuable tool for expanding the genetic coding system through incorporation of non-natural base pairs that maintain Watson-Crick geometry while providing additional sites for chemical modification.
The 7-deaza modification enables formation of stable base pairs with natural pyrimidines while eliminating problematic protonation sites that can interfere with enzymatic processes. Studies have demonstrated that 7-deaza-2'-deoxyguanosine allows successful polymerase chain reaction amplification and sequencing reactions from guanine-cytosine rich templates that are otherwise difficult to analyze due to strong base-base interactions and secondary structure formation. This capability makes the compound particularly valuable for analysis of CpG islands and other challenging DNA sequences.
The dimethylaminomethylidene protection strategy facilitates incorporation of the modified nucleoside into oligonucleotides through standard phosphoramidite chemistry. This compatibility with established synthetic protocols enables researchers to prepare modified DNA sequences containing the 7-deaza analog without requiring specialized equipment or procedures. The ability to selectively incorporate these modifications at specific positions within oligonucleotides provides precise control over DNA properties and functionality.
Research into purine-purine base pairs has revealed that 7-deaza-2'-deoxyisoguanosine derivatives can form stable interactions with other purine bases, expanding beyond traditional Watson-Crick pairing rules. These alternative base pairing modes offer opportunities for developing new DNA constructs with unique structural and functional properties that extend the capabilities of natural nucleic acids.
Molecular Structure and Configuration
The molecular structure of this compound exhibits specific stereochemical configurations that determine its biological activity and chemical reactivity. The compound maintains the standard 2'-deoxyribose sugar configuration found in natural DNA, with the anomeric carbon in the beta configuration that supports proper base stacking and hydrogen bonding interactions.
The 7-deazapurine nucleobase adopts a planar configuration that closely resembles natural guanine in terms of overall geometry and hydrogen bonding potential. The replacement of nitrogen with carbon at position 7 introduces a subtle but significant change in electronic distribution throughout the aromatic system. This modification affects the pKa values of ionizable groups and alters the compound's interaction with metal ions and other coordination complexes.
The dimethylaminomethylidene protecting group at the N2 position introduces conformational flexibility through its extended carbon-nitrogen chain. This substituent can adopt various rotational conformations that may influence the overall molecular shape and accessibility of reactive sites during chemical transformations. The protecting group's bulky nature provides steric hindrance that prevents unwanted reactions at the N2 position while maintaining the nucleobase's ability to participate in base pairing interactions.
Conformational analysis of the sugar moiety reveals that 7-substituted 7-deazapurine nucleosides exhibit altered sugar puckering compared to natural nucleosides. The presence of electron-withdrawing substituents at the 7-position shifts the equilibrium between north and south sugar conformations, with higher electron-withdrawing effects favoring the north conformation. This conformational preference affects the compound's incorporation into DNA duplexes and its interactions with enzymes.
Chemical Composition and Physical Properties
This compound possesses a molecular formula of C14H19N5O4 and a molecular weight of 321.33 grams per mole. The compound is identified by the Chemical Abstracts Service registry number 111902-68-2, which provides a unique identifier for this specific chemical entity. The molecular structure contains five nitrogen atoms, four oxygen atoms, and fourteen carbon atoms arranged in a complex heterocyclic framework.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C14H19N5O4 | |
| Molecular Weight | 321.33 g/mol | |
| CAS Registry Number | 111902-68-2 | |
| MDL Number | MFCD01631024 | |
| Nitrogen Content | 5 atoms | |
| Oxygen Content | 4 atoms |
The chemical composition reflects the presence of both the modified purine nucleobase and the protecting group substituent. The five nitrogen atoms include four from the 7-deazapurine ring system and one from the dimethylaminomethylidene protecting group. The four oxygen atoms are distributed between the sugar moiety (three atoms) and the nucleobase carbonyl group (one atom).
Physical properties of the compound include its behavior as a white solid under standard conditions, with solubility characteristics that depend on the specific solvent system employed. The compound exhibits solubility in polar organic solvents such as dimethyl sulfoxide and dimethylformamide, which are commonly used in nucleoside chemistry applications. Limited solubility in water requires the use of organic co-solvents for many experimental procedures.
The compound's stability profile differs significantly from natural nucleosides due to the 7-deaza modification. Enhanced resistance to acid-catalyzed hydrolysis makes the compound suitable for applications requiring exposure to harsh chemical conditions. The dimethylaminomethylidene protecting group provides additional stability during synthetic manipulations while remaining removable under controlled conditions.
Spectroscopic properties of this compound include characteristic absorption patterns in ultraviolet spectroscopy that reflect the modified electronic structure of the 7-deazapurine chromophore. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shifts for protons and carbons within both the modified nucleobase and the protecting group, enabling structural confirmation and purity assessment.
Properties
IUPAC Name |
N'-[7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4/c1-18(2)7-15-14-16-12-8(13(22)17-14)3-4-19(12)11-5-9(21)10(6-20)23-11/h3-4,7,9-11,20-21H,5-6H2,1-2H3,(H,16,17,22)/b15-7+/t9-,10+,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDYRXAFQQWRNH-VXWYWSEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC2=C(C=CN2C3CC(C(O3)CO)O)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC2=C(C=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection Strategies for Hydroxyl and Amino Groups
The synthesis of N2-(Dimethylaminomethylidene)-7-deaza-2'-deoxyguanosine begins with the protection of reactive functional groups to prevent undesired side reactions. The 3' and 5' hydroxyl groups of the deoxyribose moiety are typically protected using silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or tetraisopropyldisiloxane (TIPDS) groups. These bulky protecting groups ensure regioselectivity during subsequent reactions while maintaining the stability of the glycosidic bond . For example, tetraisopropyldisiloxane-1,3-diyl (TIPDS) protection is employed in large-scale syntheses due to its robustness under both acidic and basic conditions .
The exocyclic amino group at the N2 position of the 7-deazaguanine base is another critical site requiring protection. While early methods used acyl groups (e.g., acetyl or benzoyl), contemporary approaches favor temporary protection using acid-labile groups such as dimethylaminomethylidene. This group is introduced via reaction with dimethylformamide dimethyl acetal (DMF-DMA), which selectively modifies the N2 amino group without affecting other functional groups .
The key step in synthesizing this compound involves the introduction of the dimethylaminomethylidene group at the N2 position. This is achieved through a nucleophilic substitution reaction using DMF-DMA under anhydrous conditions. The reaction proceeds via the formation of a reactive iminium intermediate, which undergoes condensation with the free amino group of 7-deaza-2'-deoxyguanosine .
Reaction Conditions:
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Solvent: Anhydrous dimethylformamide (DMF) or acetonitrile.
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Temperature: 60–80°C under inert atmosphere (argon or nitrogen).
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Time: 12–24 hours for complete conversion.
The reaction efficiency depends on the absence of moisture and the steric accessibility of the N2 amino group. Yields typically range from 55% to 75%, with unreacted starting material recovered via chromatography .
Following the introduction of the dimethylaminomethylidene group, the protecting groups on the sugar moiety are removed. TIPDS groups are cleaved using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF), while silyl ethers require milder conditions, such as acetic acid/water mixtures . Careful pH control (pH 6–7) during deprotection prevents degradation of the base or sugar moieties.
Purification Techniques:
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Silica Gel Chromatography: The crude product is purified using gradient elution (chloroform/methanol or ethyl acetate/hexane) to separate unreacted intermediates and by-products.
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Recrystallization: High-purity material is obtained via recrystallization from ethanol/water mixtures.
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HPLC: Reverse-phase HPLC with C18 columns ensures >98% purity for analytical and therapeutic applications .
Industrial-Scale Synthesis and Optimization
Industrial production of this compound requires modifications to laboratory protocols to improve yield and cost-efficiency. Key optimizations include:
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Batch Reactors: Stainless steel or glass-lined reactors with temperature and pressure controls enable reproducible large-scale reactions.
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Catalyst Recycling: Palladium catalysts (e.g., bis(benzonitrile)dichloropalladium(II)) are recovered and reused to reduce costs .
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Continuous Flow Systems: For oxidation and reduction steps, flow chemistry minimizes side reactions and improves heat dissipation .
Table 1: Comparison of Laboratory vs. Industrial Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 50–500 mL | 100–1,000 L |
| Yield | 55–75% | 70–85% (optimized) |
| Purification Method | Column Chromatography | Crystallization + HPLC |
| Cost per Gram | $500–$1,000 | $50–$100 |
Analytical Characterization and Quality Control
Rigorous characterization ensures the identity and purity of the final product. Key techniques include:
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NMR Spectroscopy: ¹H and ¹³C NMR confirm the structure, with characteristic signals for the dimethylaminomethylidene group (δ 2.8–3.2 ppm for N(CH₃)₂) .
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Mass Spectrometry: High-resolution ESI-MS provides exact mass verification (calculated for C₁₄H₂₀N₆O₄: 352.15 g/mol).
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HPLC-UV: Purity assessments use UV detection at 260 nm, with retention times compared to standards .
Chemical Reactions Analysis
Types of Reactions
N2-(Dimethylaminomethylidene)-7-deaza-2’-deoxyguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered oxidation states.
Substitution: Substituted nucleosides with new functional groups attached to the amino group.
Scientific Research Applications
Structural Studies and DNA Interactions
N2-(Dimethylaminomethylidene)-7-deaza-2'-deoxyguanosine functions as a purine analogue that can significantly alter the structural dynamics of DNA. Its incorporation into oligonucleotides has been shown to enhance stability and binding affinity due to its ability to form non-standard base pairs. Studies indicate that this compound can participate in triplex formation, which is crucial for understanding DNA structure and function .
Table 1: Stability Comparison of Oligonucleotides
| Oligonucleotide Type | Stability (Tm °C) | Comments |
|---|---|---|
| Unmodified ODN | 65 | Baseline stability |
| ODN with 7-deaza-dG | 70 | Increased stability due to modified base |
| ODN with N2-DMAM-7-deaza-dG | 75 | Further enhanced stability due to dimethylamino group |
Antisense Oligonucleotide Development
The compound has been employed in the development of antisense oligonucleotides (ODNs), which are designed to bind complementary RNA sequences, thereby inhibiting gene expression. Research has demonstrated that ODNs containing this compound exhibit significantly improved activity compared to their unmodified counterparts. For instance, one study reported that an ODN incorporating this modified nucleoside showed up to six times greater antisense activity than an unmodified version .
Applications in Diagnostics and Therapeutics
This compound has potential applications in diagnostics, particularly in the design of high-sensitivity probes for detecting specific nucleic acid sequences. Its unique structural properties enable it to be used as a fluorescent chain terminator in DNA sequencing, enhancing the resolution and accuracy of sequencing techniques .
Case Study: Fluorescent Probes
In a study focused on developing fluorescent probes for real-time PCR, researchers incorporated this compound into the oligonucleotide design. The results indicated that the modified probes exhibited lower background fluorescence and higher signal intensity compared to traditional probes, demonstrating their utility in diagnostic applications .
Insights from Molecular Modeling Studies
Molecular modeling studies have provided insights into the interactions between this compound and other nucleobases within DNA structures. These studies suggest that the presence of this compound can facilitate unique base pairing patterns, which may be exploited for designing novel therapeutic agents targeting specific genetic sequences .
Mechanism of Action
The mechanism of action of N2-(Dimethylaminomethylidene)-7-deaza-2’-deoxyguanosine involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA processes. The compound targets specific enzymes involved in nucleic acid synthesis and repair, disrupting their function and leading to the inhibition of viral replication or cancer cell growth.
Comparison with Similar Compounds
Table 2: Error Rates and Enzymatic Resistance
- 8-Aza-7-deaza-dG : This derivative suppresses G-to-A errors during chemical DNA synthesis by preventing depurination at the capping step, a common source of synthetic errors .
- 7-Deaza-dG : Resists cleavage by methylation-sensitive restriction enzymes (e.g., HpaII) when incorporated into CpG islands, making it valuable for epigenetic studies .
Biological Activity
N2-(Dimethylaminomethylidene)-7-deaza-2'-deoxyguanosine (commonly referred to as 7-deaza-dG) is a modified nucleoside that has garnered interest due to its unique structural properties and biological activities. This compound is characterized by the substitution of the nitrogen atom at the 7-position of guanosine, which alters its base pairing properties and stability. This article explores the biological activity of 7-deaza-dG, including its effects on nucleic acid structure, enzymatic interactions, and potential therapeutic applications.
Structural Characteristics
The structure of this compound is crucial for its biological function. The modification at the 7-position contributes to:
- Altered Base Pairing : 7-deaza-dG can form stable base pairs with various nucleobases, including noncanonical pairs, which can enhance the stability of oligonucleotide duplexes.
- Increased Stability : The dimethylaminomethylidene group enhances the thermal stability of DNA structures containing this nucleoside, making it a valuable tool in nucleic acid research.
1. Base Pairing Properties
Research indicates that 7-deaza-dG exhibits unique base pairing properties compared to standard nucleosides. It can form stable inverse Watson-Crick base pairs with nucleobases such as 5-methyl-2'-deoxyisocytidine, which is significant for the design of oligonucleotides with specific binding properties .
2. Enzymatic Interactions
The presence of 7-deaza-dG in oligonucleotides affects their interaction with various enzymes:
- Polymerases : Studies show that DNA polymerases can incorporate 7-deaza-dG into DNA strands, although with varying efficiencies compared to natural bases . This incorporation can lead to mutations or altered replication fidelity.
- Restriction Enzymes : The modified structure may also influence the recognition and cleavage efficiency by restriction enzymes, affecting genetic engineering applications.
3. Therapeutic Applications
Due to its unique properties, this compound has potential therapeutic applications:
- Antiviral and Anticancer Agents : Its ability to interfere with standard nucleobase pairing makes it a candidate for developing antiviral and anticancer therapies by disrupting viral replication or cancer cell proliferation .
- Gene Editing Tools : The incorporation of modified nucleosides like 7-deaza-dG into CRISPR systems could enhance specificity and reduce off-target effects in gene editing applications.
Case Study 1: Stability in Oligonucleotides
A study investigating the thermal stability of oligonucleotides containing 7-deaza-dG demonstrated that these modified strands exhibited significantly higher melting temperatures compared to their unmodified counterparts. This stability suggests that oligonucleotides incorporating this modification could be advantageous in applications requiring robust hybridization conditions.
Case Study 2: Enzymatic Incorporation
Another study focused on the incorporation efficiency of 7-deaza-dG by various DNA polymerases. Results indicated that while some polymerases showed reduced incorporation rates, others were able to incorporate it efficiently without significant error rates, highlighting its potential utility in synthetic biology applications where precision is critical.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. How does 7-deaza-2'-deoxyguanosine improve PCR amplification of GC-rich DNA templates?
- Methodological Answer : Incorporate 7-deaza-dGTP (10–30% substitution for dGTP) into the PCR reaction to weaken Hoogsteen base-pairing and reduce secondary structures. This reduces polymerase stalling, particularly in templates with >70% GC content. Combine with additives like 5% formamide or 1 M betaine to further enhance specificity .
Q. What protocols are recommended for sequencing GC-rich DNA using 7-deaza-2'-deoxyguanosine?
- Methodological Answer : Use 7-deaza-dGTP in dideoxy chain termination sequencing. Replace 25–50% of dGTP with 7-deaza-dGTP to eliminate compression artifacts. For Sanger sequencing, pre-mix nucleotides (e.g., 50 µM dNTPs, 12.5 µM 7-deaza-dGTP) and optimize electrophoresis conditions to resolve high-GC regions .
Q. How can 7-deaza-2'-deoxyguanosine prevent G-quadruplex formation in oligonucleotides?
- Methodological Answer : Substitute guanines in G-tracts with 7-deaza-dG at every third position. This disrupts Hoogsteen hydrogen bonding required for G4 formation. Note: Avoid over-substitution (e.g., >50%) to prevent iodine oxidation sensitivity during phosphoramidite synthesis. Consider 7-deaza-8-aza-dG for improved stability in automated synthesis .
Advanced Research Questions
Q. How does 7-deazaguanine substitution alter DNA duplex thermodynamics and cation binding?
- Methodological Answer : Perform UV thermal melting and DSC to measure ΔH and ΔS changes. 7-Deazaguanine eliminates the N7 cation-binding site, reducing major groove hydration. Use NMR to confirm localized structural distortions at flanking residues, particularly in high-salt buffers (e.g., 100 mM NaCl vs. 1 mM MgCl₂) .
Q. What is the impact of halogenation at the 7- vs. 8-position on duplex stability?
- Methodological Answer : Synthesize 7-iodo and 8-iodo derivatives via regioselective halogenation (e.g., N-iodosuccinimide in acetic acid). CD and UV melting show 8-substituents destabilize antiparallel DNA (ΔTm = −3–5°C) due to sugar pucker shifts (S-type), while 7-substituents maintain or stabilize parallel-stranded DNA .
Q. How do 7-halogenated derivatives enhance mismatch discrimination in PCR primers?
- Methodological Answer : Compare tautomer equilibria (keto vs. enol) using UV-Vis spectroscopy. Halogenation at C7 (e.g., 7-Br or 7-I) shifts KTAUT to ~10⁴ (vs. ~2000 for non-halogenated), favoring Watson-Crick pairing. Test specificity via qPCR with mismatched templates (e.g., dT vs. dC opposite 7-deaza-dG) .
Q. Can 7-deaza-dGTP incorporation protect DNA from endonuclease cleavage?
- Methodological Answer : Synthesize PCR products with 100% 7-deaza-dGTP substitution. Treat with restriction enzymes (e.g., HindIII, RsaI). >80% protection is observed for enzymes recognizing major groove contacts (e.g., EcoRI), while enzymes like TaqI remain active due to minor groove recognition .
Q. How does 7-deaza-dG influence replication fidelity in polymerase bypass studies?
- Methodological Answer : Use Klenow fragment (exo⁻) or Taq polymerase with 7-deaza-dGTP and lesion-containing templates (e.g., N2-BP-dG). Monitor incorporation rates via PAGE. 7-Deaza-dG reduces Hoogsteen dATP misincorporation by 50% compared to unmodified dG, improving fidelity .
Notes
- Avoid commercial sources (e.g., BenchChem) for synthesis protocols; prioritize peer-reviewed methods.
- Contradictions: 8-substituents destabilize antiparallel DNA but stabilize parallel strands, highlighting context-dependent effects .
- Critical parameters: Maintain nucleotide purity >95% (HPLC-validated) to prevent off-target effects in sequencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
